1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea

Catalog No.
S3043371
CAS No.
2034421-83-3
M.F
C19H17F3N2O3
M. Wt
378.351
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifl...

CAS Number

2034421-83-3

Product Name

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea

Molecular Formula

C19H17F3N2O3

Molecular Weight

378.351

InChI

InChI=1S/C19H17F3N2O3/c1-26-17(16-10-12-6-2-5-9-15(12)27-16)11-23-18(25)24-14-8-4-3-7-13(14)19(20,21)22/h2-10,17H,11H2,1H3,(H2,23,24,25)

InChI Key

AJZZRHKRZDDEBG-UHFFFAOYSA-N

SMILES

COC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC3=CC=CC=C3O2

Solubility

soluble
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1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound notable for its unique structure, which includes a benzofuran moiety, a methoxyethyl group, and a trifluoromethylphenyl group. This compound belongs to the class of urea derivatives, which have been extensively studied for their pharmacological properties and potential applications in medicinal chemistry, materials science, and organic synthesis. Its chemical formula is C19H17F3N2O3C_{19}H_{17}F_3N_2O_3 with the CAS number 2034421-83-3.

The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves several key reactions:

  • Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.
  • Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via alkylation reactions using appropriate alkyl halides and bases.
  • Formation of the Urea Linkage: The urea linkage is formed by reacting an isocyanate with an amine, specifically through the reaction between 2-(trifluoromethyl)phenyl isocyanate and 2-(benzofuran-2-yl)-2-methoxyethylamine under mild conditions.

The biological activity of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea is largely unexplored but holds potential due to its structural features. The trifluoromethyl group may enhance binding affinity and metabolic stability, while the benzofuran moiety can interact favorably with aromatic residues in biological targets such as enzymes or receptors. This interaction could modulate their activity, making it a candidate for further pharmacological studies .

The synthesis methods for this compound can be categorized into several steps:

  • Synthesis of Benzofuran: Utilizing cyclization techniques from phenolic precursors.
  • Alkylation for Methoxyethyl Introduction: Employing alkylation reactions with methoxyethyl halides.
  • Urea Formation: Conducting reactions between isocyanates and amines to create the urea structure.

These methods allow for the efficient production of the compound while maintaining structural integrity.

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea has several applications in various fields:

  • Medicinal Chemistry: Potentially serves as a drug candidate due to its unique biological properties.
  • Materials Science: Can be utilized in developing novel materials with specific electronic or optical properties.
  • Organic Synthesis: Acts as an intermediate in synthesizing more complex molecules, facilitating new synthetic methodologies.

Several compounds share structural similarities with 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]ureaFuro[2,3-d]pyrimidine coreContains a furo[2,3-d]pyrimidine structure which may impart different biological activities
N-{(3S)-1-[(Benzyloxy)sulfamoyl]-5-phenyl-3-pentanyl}-Nα-[(4-methyl-1-piperazinyl)carbonyl]-L-phenylalaninamidePiperazine derivativeFocused on sulfonamide activity
4-{[4-Chloro-3-trifluoromethylphenyl]amino}-N-methylpyridine-2-carboxamidePyridine coreExhibits distinct pharmacological properties due to pyridine structure

These compounds illustrate variations in structure and potential applications while highlighting the unique characteristics of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea, particularly its benzofuran component and trifluoromethyl substitution which may enhance biological activity .

XLogP3

3.6

Dates

Modify: 2023-08-18

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